molecular formula C20H20N2O3 B3017747 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034393-47-8

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B3017747
CAS No.: 2034393-47-8
M. Wt: 336.391
InChI Key: XFHSHUWELJFIBS-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Pyridine Ring Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reactions: The furan and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO₄

    Reducing Agents: H₂/Pd, NaBH₄

    Coupling Agents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and rings makes it a versatile molecule for various applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-25-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHSHUWELJFIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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